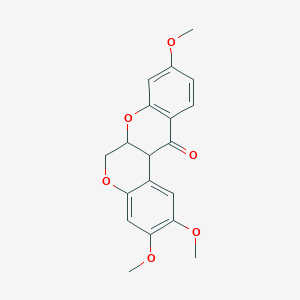
Munduserone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Munduserone, also known as this compound, is a useful research compound. Its molecular formula is C19H18O6 and its molecular weight is 342.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 239390. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Polyketides [PK] -> Flavonoids [PK12] -> Rotenoid flavonoids [PK1206]. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
Munduserone and its derivatives have demonstrated significant antibacterial properties against various strains of bacteria. A study evaluated the antibacterial activity of several compounds isolated from Millettia pyrrhocarpa, including this compound, against nine bacterial strains. The results indicated that these compounds effectively inhibited bacterial growth, with minimum inhibitory concentration (MIC) values showing promising results:
| Compound | Bacterial Strains Tested | MIC (mg/mL) |
|---|---|---|
| This compound | S. aureus, E. coli, V. cholerae, etc. | 3 |
| Dehydrothis compound | Multiple strains | >3 |
The hexane extract of the plant exhibited the highest percentage inhibition against HIV-1 reverse transcriptase at a concentration of 200 mg/mL, highlighting its potential in medicinal applications against infections .
Antiviral Properties
This compound has also been studied for its antiviral effects. Research indicates that compounds related to this compound can suppress the growth of viruses such as Newcastle disease virus and herpes simplex virus. In particular, dehydrothis compound showed notable antiviral activity:
| Compound | Virus Type | Activity Level |
|---|---|---|
| Dehydrothis compound | Newcastle Disease Virus | Significant suppression |
| Rotenone | Herpes Simplex Virus | Notable inhibition |
The mechanism of action is believed to involve interference with viral replication processes, making it a candidate for further investigation in antiviral drug development .
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. It has shown effectiveness against several cancer cell lines, including liver (Hep G2) and lung (A549) cancers. The following table summarizes key findings regarding its anticancer properties:
| Compound | Cancer Type | IC50 (μM) |
|---|---|---|
| This compound | Hepatocellular carcinoma | 4.48 |
| Dehydrothis compound | Lung adenocarcinoma | 2.27 |
These compounds induce apoptosis and inhibit cell proliferation, suggesting their potential as therapeutic agents in cancer treatment .
Other Pharmacological Applications
Beyond antibacterial, antiviral, and anticancer activities, this compound exhibits a range of other pharmacological effects:
- Tyrosinase Inhibition : Compounds derived from this compound have been identified as effective tyrosinase inhibitors, which may have applications in treating skin disorders related to pigmentation .
- Anti-inflammatory Effects : Some studies suggest that this compound may possess anti-inflammatory properties, which could be beneficial in managing chronic inflammatory conditions.
Eigenschaften
CAS-Nummer |
19737-92-9 |
|---|---|
Molekularformel |
C19H18O6 |
Molekulargewicht |
342.3 g/mol |
IUPAC-Name |
2,3,9-trimethoxy-6a,12a-dihydro-6H-chromeno[3,4-b]chromen-12-one |
InChI |
InChI=1S/C19H18O6/c1-21-10-4-5-11-14(6-10)25-17-9-24-13-8-16(23-3)15(22-2)7-12(13)18(17)19(11)20/h4-8,17-18H,9H2,1-3H3 |
InChI-Schlüssel |
PYRZRPSTTNKOCS-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=C1)C(=O)C3C(O2)COC4=CC(=C(C=C34)OC)OC |
Kanonische SMILES |
COC1=CC2=C(C=C1)C(=O)C3C(O2)COC4=CC(=C(C=C34)OC)OC |
Synonyme |
munduserone |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















